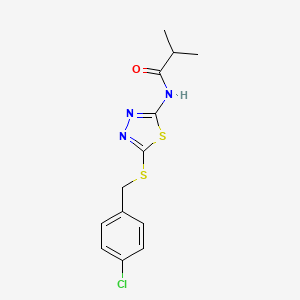

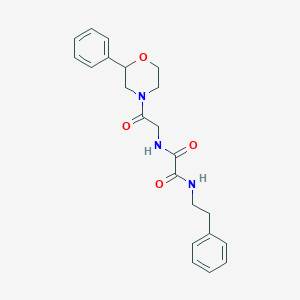

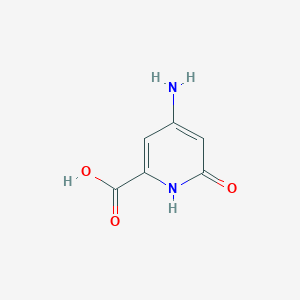

![molecular formula C20H17F2N3O2 B2879049 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097869-17-3](/img/structure/B2879049.png)

2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PF-06463922 and is a potent and selective inhibitor of the receptor tyrosine kinase c-MET.

Scientific Research Applications

Neutral Anion Receptors

The fluorinated compounds, including those related to the specified chemical structure, have been used as neutral anion receptors. These receptors bind anions such as fluoride, chloride, or dihydrogen phosphate with enhanced affinity compared to their non-fluorinated congeners. The increased affinity for these anions, especially chloride and dihydrogen phosphate, enables the use of such compounds as naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).

Catalytic Behavior in Organic Synthesis

Compounds bearing the quinoxalin-2-yl group have demonstrated catalytic behavior toward ethylene reactivity. These compounds, when used as ligands in iron and cobalt complexes, have shown good to moderate catalytic activities for ethylene oligomerization and polymerization, highlighting their potential in organic synthesis and industrial applications (Sun et al., 2007).

Colorimetric and Fluorescence Chemosensors

Quinoxaline derivatives have been developed as colorimetric and fluorescence chemosensors for detecting metal ions like Zn2+. These compounds exhibit sensitive and ratiometric fluorescence selectivity for Zn2+ over a wide range of other ions, with a noticeable color change observable by the naked eye. This makes them valuable tools in environmental monitoring and biochemical research (Zhang et al., 2013).

Iminyl Radical Precursors for Organic Transformations

The O-perfluoropyridin-4-yl group, related to the chemical structure of interest, has been introduced as a new electrophore for generating iminyl radicals under photocatalytic and thermal conditions. This advancement provides efficient pathways for C(sp2)-C(sp3) bond formations, facilitating the synthesis of functionalized alkylnitriles and highlighting the compound's role in organic chemistry innovations (Xia et al., 2020).

Estimation of Protein Binding Site Polarity

Quinoxaline-based fluorescent probes have been developed for estimating protein binding site polarity. These probes utilize solvatochromic fluorescence to provide a linear relationship between emission wavenumber and solvent polarity, allowing for the quantitative analysis of protein-ligand interactions (Kudo et al., 2011).

properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-14-6-5-13(16(22)10-14)9-20(26)25-8-7-15(12-25)27-19-11-23-17-3-1-2-4-18(17)24-19/h1-6,10-11,15H,7-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEDTVMEYAVIOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

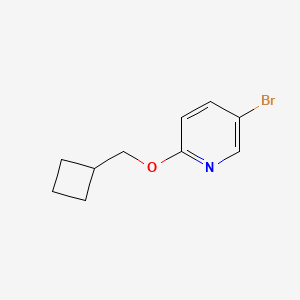

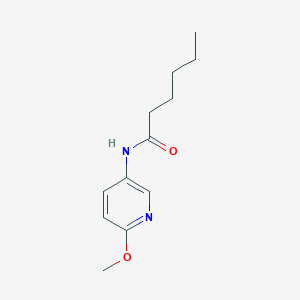

![3-[[1-[(2-Methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2878971.png)

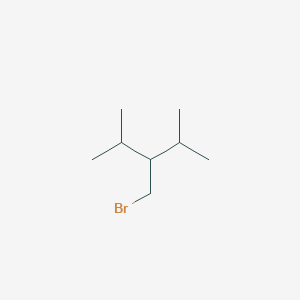

![4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid](/img/structure/B2878981.png)

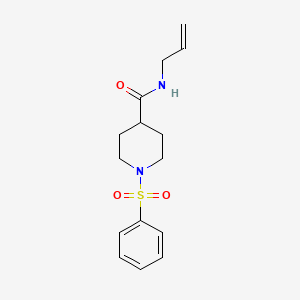

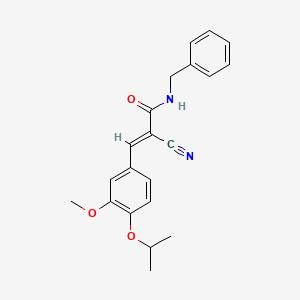

![(Z)-2-(2,5-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878985.png)